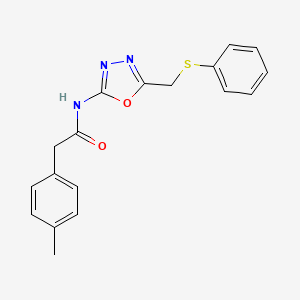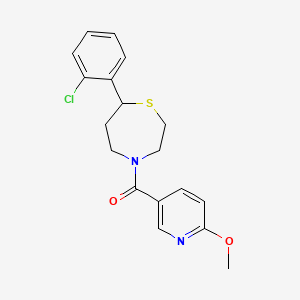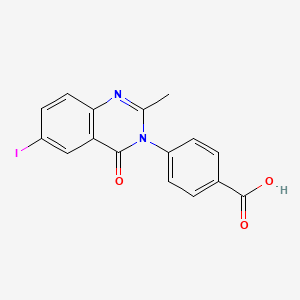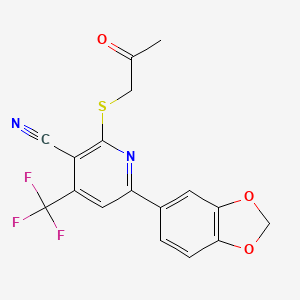
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalysis and Synthesis
1-Methylimidazolium hydrogen sulfate/chlorotrimethylsilane has been used as an efficient and reusable catalyst for the one-pot synthesis of hydroquinazoline-2,5-diones, showcasing its potential in organic synthesis (Kefayati, Asghari, & Khanjanian, 2012).
Synthesis of Heterocyclic Quinones
The interaction of chloroquinoline dione hydrochloride with amides or thioamides in ethylene glycol leads to the formation of oxazolo and thiazolo quinoline diones, indicating its use in the synthesis of heterocyclic quinones with bactericidal properties (Yanni, 1991).
Inhibitor Discovery
Imidazo isoquinolin diones have been identified as adenosine 5'-triphosphate competitive inhibitors of lck kinase in high throughput screening, suggesting its application in inhibitor discovery for therapeutic purposes (Snow et al., 2002).
Antimicrobial Evaluation
Tetrahydroquinazoline derivatives of benzo[b]thiophene have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, showcasing their potential in developing new antimicrobial agents (Bhatt et al., 2015).
Crystallographic Analysis
The crystal structure of hydroquinazoline diones, such as 4-(4-bromophenyl) derivatives, has been determined, providing insights into the molecular arrangement and bonding characteristics of such compounds (Candan et al., 2001).
Vibrational Spectroscopic Studies
Vibrational spectroscopic studies using FT-IR and FT-Raman, along with HOMO-LUMO and NBO analysis, have been conducted on tetrahydroquinazoline diones to understand their chemotherapeutic potential (Sebastian et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "sodium azide", "sodium hydroxide", "2-nitrobenzaldehyde", "ethyl acetoacetate", "4-chloroaniline", "sodium nitrite", "copper(I) bromide", "2-phenylethylamine", "phosphorus oxychloride", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "acetic acid", "ethanol", "diethyl ether", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. Dissolve 4-chlorobenzenesulfonyl chloride in dry chloroform and add sodium azide. Stir the mixture at room temperature for 24 hours.", "b. Filter the mixture and wash the solid with water. Dry the solid and dissolve it in ethanol.", "c. Add sodium hydroxide to the solution and heat it under reflux for 6 hours.", "d. Cool the mixture and acidify it with acetic acid. Filter the solid and wash it with water. Dry the solid to obtain 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Step 2: Synthesis of 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione", "a. Dissolve 2-nitrobenzaldehyde and ethyl acetoacetate in ethanol and add sodium ethoxide. Heat the mixture under reflux for 6 hours.", "b. Cool the mixture and add 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid and phosphorus oxychloride. Heat the mixture under reflux for 6 hours.", "c. Cool the mixture and add sodium bicarbonate. Extract the mixture with chloroform and wash the organic layer with water.", "d. Dry the organic layer over sodium sulfate and evaporate the solvent. Dissolve the residue in ethanol and add 4-chloroaniline. Heat the mixture under reflux for 6 hours.", "e. Cool the mixture and filter the solid. Wash the solid with water and dry it to obtain the intermediate.", "f. Dissolve the intermediate in ethanol and add copper(I) bromide. Heat the mixture under reflux for 6 hours.", "g. Cool the mixture and filter the solid. Wash the solid with water and dry it to obtain the final product." ] } | |
CAS番号 |
1105249-55-5 |
分子式 |
C25H19ClN4O3 |
分子量 |
458.9 |
IUPAC名 |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c26-19-12-10-18(11-13-19)23-27-22(33-28-23)16-30-21-9-5-4-8-20(21)24(31)29(25(30)32)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2 |
InChIキー |
BQUDHXGVBOFYCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B2463095.png)

![6-(carboxymethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2463100.png)
![3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 6-(2-bromoacetyl)-, 1,1-dimethylethyl ester](/img/structure/B2463102.png)

![1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2463105.png)

![N-(4-fluorophenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2463108.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methoxy-2-methylphenyl)piperidine-4-carboxamide](/img/structure/B2463109.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2463110.png)
